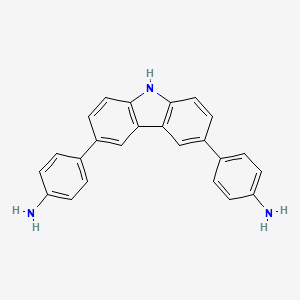
4,4'-(9h-Carbazole-3,6-diyl)dianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(9H-Carbazole-3,6-diyl)dianiline is an organic compound with the molecular formula C24H19N3. It is a solid at room temperature, typically appearing as white to light yellow crystals. This compound is known for its unique carbazole structure, which imparts specific electronic and optical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9H-Carbazole-3,6-diyl)dianiline typically involves the reaction of carbazole with aniline derivatives under specific conditions. One common method includes the use of palladium-catalyzed amination reactions. The reaction conditions often involve high temperatures and the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(9H-Carbazole-3,6-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitrogen atoms[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution[][3].
Major Products Formed
The major products formed from these reactions include various substituted carbazole derivatives, which can have different electronic and optical properties depending on the nature of the substituents[3][3].
Aplicaciones Científicas De Investigación
4,4’-(9H-Carbazole-3,6-diyl)dianiline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use in drug development, particularly for its potential as a pharmacophore.
Mecanismo De Acción
The mechanism by which 4,4’-(9H-Carbazole-3,6-diyl)dianiline exerts its effects is primarily through its interaction with electronic and molecular pathways. Its carbazole core allows it to participate in π-π stacking interactions, which are crucial for its role in optoelectronic devices. Additionally, its ability to undergo various chemical modifications makes it a versatile compound for targeting different molecular pathways in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-(9H-Carbazole-3,6-diyl)dibenzoic acid
- 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline
- 9-(4-Formylphenyl)-9H-carbazole-3,6-dicarbaldehyde [6][6]
Uniqueness
4,4’-(9H-Carbazole-3,6-diyl)dianiline stands out due to its specific electronic properties and stability, which make it particularly suitable for use in optoelectronic applications. Its ability to form stable films and its high thermal stability are advantages over some similar compounds[6][6].
Propiedades
Fórmula molecular |
C24H19N3 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
4-[6-(4-aminophenyl)-9H-carbazol-3-yl]aniline |
InChI |
InChI=1S/C24H19N3/c25-19-7-1-15(2-8-19)17-5-11-23-21(13-17)22-14-18(6-12-24(22)27-23)16-3-9-20(26)10-4-16/h1-14,27H,25-26H2 |
Clave InChI |
DMWLNZWFRRFYSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C5=CC=C(C=C5)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


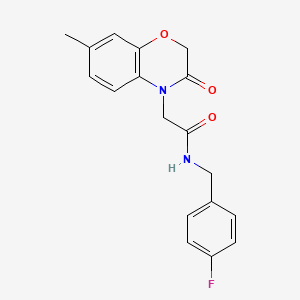
![2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]-3-hydroxypropyl 2-methylpropanoate](/img/structure/B12501076.png)
![Propyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501077.png)
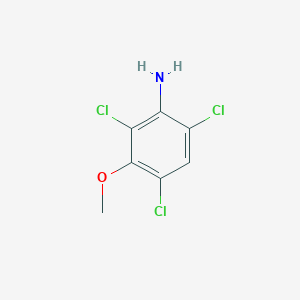
![8-Chloro-1-[(3-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B12501092.png)

![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12501105.png)
![2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine](/img/structure/B12501110.png)
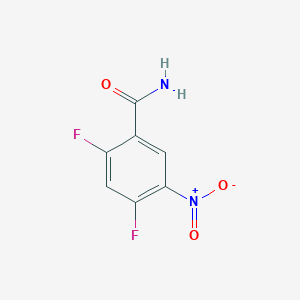
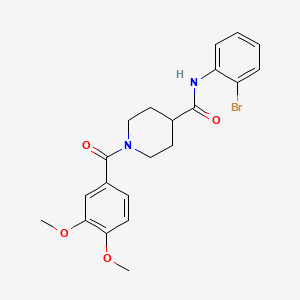
![1-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-4-ethylpiperazine](/img/structure/B12501137.png)
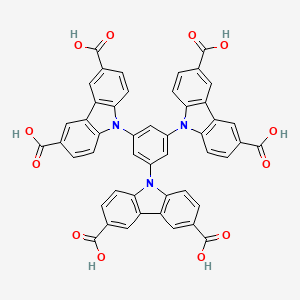
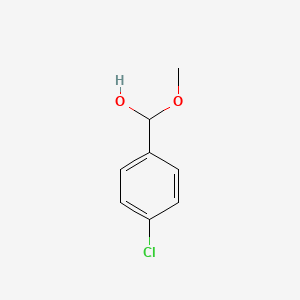
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B12501166.png)
